molecular formula C8H6F3N3 B8011306 5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B8011306
M. Wt: 201.15 g/mol
InChI Key: XPJXFAHULNPHBP-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by cyclization with suitable reagents to form the imidazo[1,2-a]pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the trifluoromethyl group, leading to partially or fully reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridines .

Scientific Research Applications

Chemistry: In chemistry, 5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is used as a building block for synthesizing more complex molecules.

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities. The trifluoromethyl group enhances the metabolic stability and bioavailability of these compounds .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: The presence of both the trifluoromethyl group and the imidazo[1,2-a]pyridine core makes 5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine unique. This combination imparts distinct electronic and steric properties, enhancing its utility in various scientific and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-2-1-3-7-13-4-6(12)14(5)7/h1-4H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJXFAHULNPHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 3
5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 4
5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 5
5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 6
5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

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